N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide
Description
N-[4-(4-Methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a 4-methylphenyl group and linked to a 2,2-diphenylacetamide moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where lipophilicity and aromatic interactions are critical.
Properties
Molecular Formula |
C23H19N3O2 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C23H19N3O2/c1-16-12-14-19(15-13-16)21-22(26-28-25-21)24-23(27)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3,(H,24,26,27) |
InChI Key |
DDFOWLZWTZEXPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzonitrile with hydroxylamine to form an amidoxime intermediate. This intermediate then undergoes cyclization with diphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amide or amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound 37 (N-(Benzothiazole-2-yl)-2-(2,2-Diphenylacetamide)Acetamide)
- Core Structure : Benzothiazole replaces the 1,2,5-oxadiazole ring in the target compound.
- Key Substituents : Retains the 2,2-diphenylacetamide group but lacks the 4-methylphenyl substitution.
- Implications : The benzothiazole core may enhance electron-withdrawing properties, affecting binding affinity in biological systems.
ANAZF (Aminonitroazofurazan)
- Core Structure : Contains dual 1,2,5-oxadiazole rings linked by an azo group and a nitro substituent.
- Key Substituents : Nitro and azo groups introduce high reactivity and instability, contrasting with the target compound’s methylphenyl and amide groups .
- Applications : Likely used in energetic materials due to nitro/azo functionalities, whereas the target compound’s amide group suggests pharmacological utility.
Excluded Benzothiazole Derivatives (Patent EP3 348 550A1)
- Examples :
- N-(6-(N,N-Diethylsulfamoyl)benzothiazole-2-yl)-2,2-diphenylacetamide
- N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide
- Structural Differences : Sulfamoyl, nitro, or halogen substituents on the benzothiazole ring contrast with the target’s 4-methylphenyl-oxadiazole core.
- Patent Significance: These compounds were excluded from the patent claims, emphasizing the novelty of the target’s oxadiazole-methylphenyl combination .
Comparative Data Table
Research Findings and Implications
Synthetic Accessibility : Compound 37’s room-temperature synthesis contrasts with the likely multi-step protocols required for the target compound’s oxadiazole ring formation.
ANAZF’s nitro/azo groups render it unsuitable for therapeutic use due to instability, whereas the target’s amide group aligns with drug-like properties .
Patent Novelty: The exclusion of benzothiazole derivatives in EP3 348 550A1 underscores the target compound’s structural uniqueness, likely driven by improved efficacy or reduced toxicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide, and how is its purity validated?
- Synthesis : The compound can be synthesized via multi-step reactions, starting with the preparation of the 1,2,5-oxadiazole (furazan) core. A common approach involves coupling 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine with 2,2-diphenylacetyl chloride under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are used, with catalysts such as triethylamine to facilitate amide bond formation .
- Characterization : Purity is validated using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Structural confirmation employs FT-IR (to confirm amide C=O and oxadiazole ring vibrations), -NMR (to resolve aromatic and methyl protons), and mass spectrometry (to verify molecular ion peaks) .
Q. What biological activities are associated with this compound, and how are preliminary assays designed?
- Bioactivity : Similar acetamide derivatives exhibit antimicrobial, anticancer, and enzyme inhibitory properties. For example, compounds with oxadiazole moieties are explored as kinase inhibitors or receptor modulators due to their planar aromatic structure .
- Assay Design : Preliminary screens include:
- Enzyme inhibition: Dose-response studies using purified enzymes (e.g., cyclooxygenase-2) with IC calculations.
- Antimicrobial activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products in the synthesis of this compound?
- Optimization Strategies :
- Temperature Control : Lower temperatures (e.g., 273 K) reduce side reactions during amide coupling, as seen in analogous syntheses .
- Catalyst Selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity for oxadiazole formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) facilitate crystallization .
- By-Product Analysis : LC-MS and -NMR identify impurities, such as unreacted starting materials or hydrolyzed intermediates .
Q. What structural features influence the compound’s stability and intermolecular interactions?
- Key Features :
- The 1,2,5-oxadiazole ring contributes to planarity, enabling π-π stacking with aromatic residues in target proteins.
- The diphenylacetamide group introduces steric bulk, affecting solubility and crystal packing .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- SAR Insights :
- Oxadiazole Modifications : Replacing the 4-methylphenyl group with electron-withdrawing substituents (e.g., nitro) enhances electrophilicity, improving enzyme binding .
- Acetamide Variations : Introducing heterocycles (e.g., pyrazole or thiazole) in place of diphenyl groups increases hydrophilicity and bioavailability .
Q. How should researchers resolve contradictions in biological activity data across different studies?
- Root Causes : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or compound purity.
- Resolution Strategies :
- Standardized Protocols : Replicate assays under identical conditions (e.g., ATP levels in cytotoxicity assays).
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
